Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N'-Methyl)ethylenediamino Sildenafil

Description

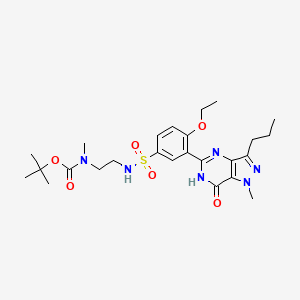

Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil is a complex organic compound that serves as an intermediate in the synthesis of various sildenafil derivatives. Sildenafil is widely known for its use in the treatment of erectile dysfunction and pulmonary arterial hypertension. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Properties

Molecular Formula |

C25H36N6O6S |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

tert-butyl N-[2-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C25H36N6O6S/c1-8-10-18-20-21(31(7)29-18)23(32)28-22(27-20)17-15-16(11-12-19(17)36-9-2)38(34,35)26-13-14-30(6)24(33)37-25(3,4)5/h11-12,15,26H,8-10,13-14H2,1-7H3,(H,27,28,32) |

InChI Key |

QGNJZXRGXYTQAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCN(C)C(=O)OC(C)(C)C)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil typically involves multiple steps, including the protection of amine groups with the Boc group. One common method for introducing the Boc group is by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, such as treatment with trifluoroacetic acid (TFA), oxalyl chloride in methanol, or choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the reactions are efficient, cost-effective, and environmentally sustainable. The use of green chemistry principles, such as employing catalytic deep eutectic solvents, is becoming increasingly popular in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc protecting group using acids like TFA or oxalyl chloride in methanol.

Substitution Reactions: Introduction of different functional groups to modify the compound’s properties.

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Commonly used for Boc deprotection.

Oxalyl Chloride in Methanol: Used for mild and selective deprotection of Boc groups.

Choline Chloride/p-Toluenesulfonic Acid DES: An environmentally friendly alternative for Boc deprotection.

Major Products Formed

The major products formed from these reactions include deprotected amines and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of sildenafil derivatives and other complex organic molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for treating erectile dysfunction and pulmonary arterial hypertension.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil involves its role as an intermediate in the synthesis of sildenafil derivatives. Sildenafil works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle cells in the blood vessels .

Comparison with Similar Compounds

Similar Compounds

Sildenafil: The parent compound, known for its use in treating erectile dysfunction and pulmonary arterial hypertension.

Des(methypiperazinyl) (N’-Methyl)ethylenediamino Sildenafil Hydrochloride: A sildenafil derivative with similar pharmacological properties.

Uniqueness

Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil is unique due to its specific structure, which includes the Boc protecting group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.